molecular formula C9H12ClNO2 B1404252 (3,4-Dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol hydrochloride CAS No. 959617-58-4

(3,4-Dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol hydrochloride

Cat. No. B1404252
M. Wt: 201.65 g/mol
InChI Key: UOKROBMBTFXQDI-UHFFFAOYSA-N
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Description

(3,4-Dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol hydrochloride (DHPPMH) is a synthetic compound that has recently been studied for its potential therapeutic applications in the medical and scientific fields. DHPPMH, also known as 3,4-dihydropyrano[3,2-c]pyridine-7-methanol hydrochloride or 7-hydroxy-3,4-dihydropyrano[3,2-c]pyridine hydrochloride, is a white crystalline solid with a molecular weight of 229.7 g/mol. It is a derivative of the naturally occurring alkaloid pyrano[3,2-c]pyridine and is used in a variety of research applications, including drug discovery and development, biochemistry, and cell biology.

Scientific Research Applications

Interaction with Metabotropic Glutamate Receptors

A study explored the role of Group I metabotropic glutamate receptors (mGluR1 and mGluR5) in alcohol preference and consumption behavior. The compound was used to understand the regulation of motivation for ethanol self-administration, revealing that glutamate activity at mGluR5 influences the desire to consume ethanol (Besheer et al., 2008).

Influence on Aggression

Research on mGlu1 receptors, which are present in brain regions tied to aggression modulation, showed that the compound significantly affects aggressive behaviors in mice. The study indicated a role for mGlu1 receptors in managing aggression (Navarro et al., 2008).

Role in Antiestrogenic Activity

A compound similar in structure was synthesized and showed potent antiestrogenic activity, suggesting the potential use of this class of compounds in hormone-related therapies (Jones et al., 1979).

Involvement in Methanol Metabolism and Detoxification

Several studies have examined the role of enzymes like cytochrome P450 monooxygenases (CYPs), catalases, and alcohol dehydrogenases (ADHs) in methanol metabolism and detoxification, with this compound aiding in the understanding of these biological processes (Wang et al., 2013), (Feytmans & Leighton, 1973).

Exploration in Biochemical Pharmacology

Studies also investigate the compound's role in biochemical pharmacological contexts, including its interactions with cannabinoid receptors and its effects on neurotransmitter release, which has implications for understanding substance use and neurological functions (Gessa et al., 1997), (Acquas et al., 2000).

properties

IUPAC Name

3,4-dihydro-2H-pyrano[3,2-c]pyridin-7-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c11-6-8-4-9-7(5-10-8)2-1-3-12-9;/h4-5,11H,1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKROBMBTFXQDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(N=C2)CO)OC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol hydrochloride

CAS RN

959617-58-4
Record name 2H-Pyrano[3,2-c]pyridine-7-methanol, 3,4-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959617-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3,4-Dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol hydrochloride
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(3,4-Dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol hydrochloride
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(3,4-Dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol hydrochloride
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(3,4-Dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol hydrochloride
Reactant of Route 5
(3,4-Dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol hydrochloride
Reactant of Route 6
(3,4-Dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol hydrochloride

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